O-Acetyl-D-serine hydrochloride
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Overview
Description
O-Acetyl-D-serine hydrochloride: is a derivative of the amino acid serine. It is an important biochemical compound used in various scientific research applications. This compound is known for its role as a precursor in the biosynthesis of cysteine in bacteria and plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: : O-Acetyl-D-serine hydrochloride is typically synthesized through the acetylation of D-serine. The process involves the reaction of D-serine with acetic anhydride in the presence of a catalyst such as hydrochloric acid. The reaction conditions usually include maintaining a low temperature to prevent decomposition and ensuring the reaction mixture is stirred continuously .
Industrial Production Methods: : In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions: : O-Acetyl-D-serine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl group can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to produce D-serine and acetic acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Major Products
Hydrolysis: Produces D-serine and acetic acid.
Substitution Reactions: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : O-Acetyl-D-serine hydrochloride is used as a building block in the synthesis of peptides and other complex molecules. It serves as a precursor for the synthesis of cysteine, an essential amino acid .
Biology: : In biological research, this compound is used to study the biosynthesis of cysteine and other sulfur-containing amino acids. It is also used in the study of enzyme mechanisms, particularly those involving serine transacetylase .
Medicine: It is also used in the study of metabolic disorders related to amino acid metabolism .
Industry: : In the industrial sector, this compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals .
Mechanism of Action
O-Acetyl-D-serine hydrochloride exerts its effects primarily through its role as a precursor in the biosynthesis of cysteine. The compound is acetylated by the enzyme serine transacetylase, and the resulting O-acetylserine is then converted to cysteine by the enzyme O-acetylserine (thiol)-lyase. This process involves the transfer of a sulfide group to the acetylated serine, resulting in the formation of cysteine and the release of acetate .
Comparison with Similar Compounds
Similar Compounds
O-Acetyl-L-serine: Similar in structure but differs in the chirality of the serine moiety.
N-Acetyl-D-serine: Another acetylated derivative of serine but with the acetyl group attached to the nitrogen atom.
D-Serine: The non-acetylated form of the compound.
Uniqueness: : O-Acetyl-D-serine hydrochloride is unique due to its specific role in the biosynthesis of cysteine and its applications in various fields of scientific research. Its acetylated form allows it to participate in specific biochemical reactions that are not possible with non-acetylated serine derivatives .
Properties
IUPAC Name |
3-acetyloxy-2-aminopropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQOSZSPKMBSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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